

# 2-Chloro-3-hydroxyisonicotinic acid molecular weight

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## Compound of Interest

Compound Name: 2-Chloro-3-hydroxyisonicotinic acid

Cat. No.: B063577

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An In-Depth Technical Guide to **2-Chloro-3-hydroxyisonicotinic Acid** for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**2-Chloro-3-hydroxyisonicotinic acid** is a halogenated pyridinecarboxylic acid that represents a valuable, yet underexplored, molecular scaffold for drug discovery and medicinal chemistry. Its unique combination of a chloro-substituent, a hydroxyl group, and a carboxylic acid on a pyridine ring provides a rich platform for developing novel therapeutic agents. This guide offers a comprehensive technical overview of its physicochemical properties, plausible synthetic routes, essential analytical characterization techniques, and its strategic application in modern drug development. By synthesizing established chemical principles with data from structurally related compounds, this document serves as a foundational resource for researchers aiming to leverage this promising building block in their work.

## Introduction: The Strategic Value of Halogenated Pyridine Scaffolds

In the landscape of medicinal chemistry, heterocyclic compounds are paramount, with the pyridine ring being a cornerstone of numerous FDA-approved drugs. The strategic introduction of substituents onto this core scaffold is a key tactic for modulating a molecule's

pharmacological profile. Specifically, the incorporation of a chlorine atom can have profound, beneficial effects on a drug candidate's potency, metabolic stability, and pharmacokinetic properties—a phenomenon sometimes referred to as the "magic chloro effect".<sup>[1]</sup> Chlorine, as a bioisostere for other groups and an electron-withdrawing substituent, can enhance binding affinity to target proteins and improve cell membrane permeability. There are currently over 250 FDA-approved drugs containing chlorine, highlighting its importance in the field.<sup>[1][2]</sup>

**2-Chloro-3-hydroxyisonicotinic acid** (or 2-chloro-3-hydroxypyridine-4-carboxylic acid) is a particularly interesting scaffold as it combines three critical functional groups:

- The Pyridine Ring: A basic nitrogenous heterocycle that can participate in hydrogen bonding and salt-bridge formation.
- The Chloro Group: Enhances lipophilicity and can act as a key binding feature, while also blocking sites of metabolic oxidation.
- The Hydroxyl Group: A versatile hydrogen bond donor and acceptor.
- The Carboxylic Acid Group: A strong hydrogen bond donor and acceptor, and a classic anchor for engaging with biological targets, often forming salt bridges with basic residues like lysine or arginine.

This multifunctional arrangement makes **2-Chloro-3-hydroxyisonicotinic acid** an ideal starting point or intermediate for creating libraries of complex molecules aimed at a wide array of biological targets, from enzymes to receptors.

## Physicochemical and Structural Properties

A precise understanding of a compound's physical and chemical properties is the bedrock of its application in research. While **2-Chloro-3-hydroxyisonicotinic acid** is available from commercial suppliers for research purposes, it is often sold with the disclaimer that extensive analytical data has not been collected. The buyer, therefore, assumes the responsibility of confirming identity and purity. The core, known properties are summarized below.

Property	Value	Source
Molecular Formula	C <sub>6</sub> H <sub>4</sub> ClNO <sub>3</sub>	Sigma-Aldrich
Molecular Weight	173.55 g/mol	Sigma-Aldrich, ChemScene[3]
CAS Number	185423-02-3	ChemicalBook[4][5]
Physical Form	Solid	Sigma-Aldrich
InChI Key	OCZTVFQQUDHTGW-UHFFFAOYSA-N	Sigma-Aldrich

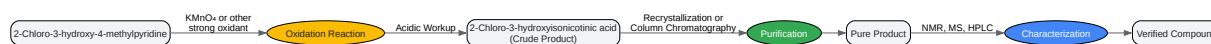
Note: Properties such as melting point, pKa, and solubility are not readily available in public literature for this specific compound. Researchers should determine these parameters experimentally as part of their initial characterization. For context, the related compound 2-chloronicotinic acid has a reported melting point of 176-178 °C.[6]

## Synthesis and Purification Strategy

While a specific, peer-reviewed synthesis for **2-Chloro-3-hydroxyisonicotinic acid** is not prominently documented, a logical and robust synthetic route can be designed based on established organic chemistry principles and published methods for analogous pyridine derivatives.[7][8][9] A plausible approach involves the selective oxidation of a substituted methylpyridine precursor.

## Proposed Synthetic Workflow

The following workflow is a hypothetical, yet chemically sound, method for producing the target compound.



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Caption: Proposed workflow for the synthesis and validation of **2-Chloro-3-hydroxyisonicotinic acid**.

## Detailed Experimental Protocol (Hypothetical)

This protocol is illustrative and must be optimized under controlled laboratory conditions.

Objective: To synthesize **2-Chloro-3-hydroxyisonicotinic acid** via oxidation of 2-Chloro-3-hydroxy-4-methylpyridine.

### Step 1: Oxidation

- To a solution of 2-Chloro-3-hydroxy-4-methylpyridine (1.0 eq) in a suitable solvent (e.g., a mixture of pyridine and water), add a strong oxidizing agent such as potassium permanganate ( $\text{KMnO}_4$ , ~3-4 eq) portion-wise at a controlled temperature (e.g., 0-10 °C).
  - Causality: The methyl group at the 4-position of the pyridine ring is susceptible to oxidation to a carboxylic acid by strong oxidants. The pyridine/water co-solvent system is often used for permanganate oxidations of pyridyl substrates. Controlling the temperature is critical to prevent side reactions and ensure selectivity.
- After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (e.g., 90-100 °C) for several hours until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
- Cool the reaction mixture and quench the excess oxidant by adding a reducing agent like sodium bisulfite or by bubbling  $\text{SO}_2$  gas until the purple color disappears and a brown precipitate of  $\text{MnO}_2$  forms.

### Step 2: Workup and Isolation

- Filter the mixture through a pad of celite to remove the manganese dioxide precipitate. Wash the filter cake with hot water.
- Combine the filtrates and acidify carefully with concentrated hydrochloric acid (HCl) to a pH of ~2-3.

- Causality: The product is a carboxylic acid, which is soluble in its carboxylate salt form at basic/neutral pH. Acidification protonates the carboxylate, causing the neutral, less soluble carboxylic acid to precipitate out of the aqueous solution.
- Cool the solution in an ice bath to maximize precipitation.
- Collect the crude solid product by vacuum filtration, wash with cold water, and dry under vacuum.

### Step 3: Purification

- The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid).
  - Trustworthiness: Recrystallization is a robust method for purifying solid organic compounds. The choice of solvent is critical and should be determined experimentally to maximize yield and purity.
- Alternatively, for higher purity, the crude product can be purified using column chromatography on silica gel, using an appropriate mobile phase (e.g., a gradient of methanol in dichloromethane).

## Analytical Characterization

Rigorous analytical validation is non-negotiable to ensure the identity, purity, and stability of the compound before its use in biological assays or further synthesis. A multi-pronged approach is required.

Analytical Technique	Purpose	Key Insights Provided
HPLC (High-Performance Liquid Chromatography)	Purity assessment and quantification	Provides retention time, peak area (for % purity), and separates impurities. Methods are often reverse-phase (C18 column) with a mobile phase of acetonitrile/water with formic acid. <a href="#">[10]</a>
LC-MS (Liquid Chromatography-Mass Spectrometry)	Molecular weight confirmation	Confirms the mass-to-charge ratio (m/z) of the parent molecule, providing definitive confirmation of the molecular weight (173.55 Da). <a href="#">[10]</a>
$^1\text{H}$ NMR (Proton Nuclear Magnetic Resonance)	Structural elucidation	Confirms the chemical structure by showing the number of different types of protons, their chemical environment, and their connectivity. Expect to see two distinct aromatic proton signals for the pyridine ring.
$^{13}\text{C}$ NMR (Carbon-13 Nuclear Magnetic Resonance)	Structural confirmation	Provides information on the carbon skeleton of the molecule. Expect to see six distinct carbon signals corresponding to the six carbons in the structure.
FTIR (Fourier-Transform Infrared Spectroscopy)	Functional group identification	Confirms the presence of key functional groups, such as the O-H stretch (broad, $\sim 3000\text{ cm}^{-1}$ ), C=O stretch of the carboxylic acid ( $\sim 1700\text{ cm}^{-1}$ ), and C-Cl stretch.

## Applications in Drug Discovery

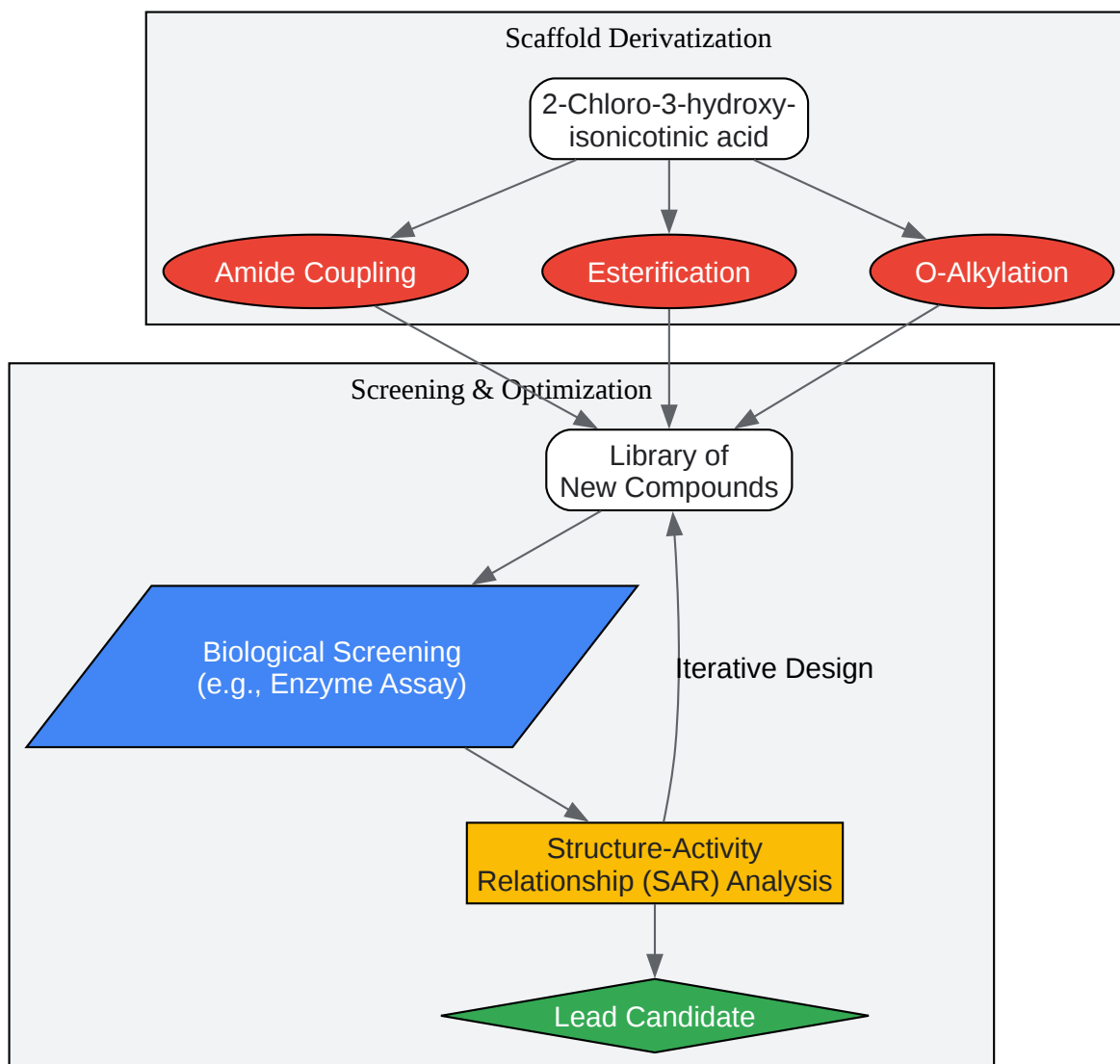
The true value of **2-Chloro-3-hydroxyisonicotinic acid** lies in its potential as a versatile building block in drug discovery campaigns. Its functional groups serve as handles for diversification, allowing chemists to explore chemical space efficiently.

## Role as a Molecular Scaffold

The compound can be used in several strategic ways:

- **Fragment-Based Drug Discovery (FBDD):** As a small, functionalized molecule, it can be used in fragment screening campaigns to identify initial low-affinity hits that bind to a biological target.
- **Lead Optimization:** The carboxylic acid can be converted to amides, esters, or other bioisosteres to fine-tune activity and properties. The hydroxyl group can be alkylated or used as a handle for further derivatization.
- **Scaffold Hopping:** It can serve as a replacement for other known scaffolds to generate novel intellectual property and potentially improve the drug-like properties of an existing chemical series.

The diagram below illustrates how this molecule can be integrated into a typical lead optimization workflow.



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Caption: Role of the scaffold in a medicinal chemistry lead optimization cycle.

## Safety, Handling, and Storage



As with any laboratory chemical, proper safety protocols must be strictly followed. Safety data sheets (SDS) for this compound and structurally related ones indicate several potential hazards.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

- Hazards:
  - Causes skin irritation.[\[11\]](#)[\[13\]](#)[\[14\]](#)
  - Causes serious eye irritation.[\[11\]](#)[\[13\]](#)[\[14\]](#)
  - May cause respiratory irritation.[\[12\]](#)[\[15\]](#)
  - Classified as a combustible solid.
- Handling:
  - Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[\[11\]](#)[\[13\]](#)
  - Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[\[11\]](#)[\[12\]](#)
  - Avoid contact with skin, eyes, and clothing.[\[12\]](#)[\[13\]](#)
  - Wash hands thoroughly after handling.[\[13\]](#)
- Storage:
  - Keep the container tightly closed.[\[12\]](#)[\[13\]](#)
  - Store in a dry, cool, and well-ventilated place.[\[11\]](#)[\[12\]](#)
  - Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[\[11\]](#)[\[12\]](#)

## Conclusion

**2-Chloro-3-hydroxyisonicotinic acid** is more than just a chemical reagent; it is a strategic tool for innovation in drug discovery. Its trifecta of functional groups on a privileged pyridine scaffold offers a robust platform for generating novel molecules with tailored biological activities. While its full potential is still being explored, a thorough understanding of its properties, synthesis, and safe handling, as outlined in this guide, empowers researchers to effectively utilize this compound in the quest for next-generation therapeutics. Rigorous analytical characterization remains the responsibility of the end-user and is a critical step to ensure the integrity of any downstream research.

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